molecular formula C8H8O3 B12387213 4-Hydroxyphenylacetic acid-d4

4-Hydroxyphenylacetic acid-d4

Cat. No.: B12387213
M. Wt: 156.17 g/mol
InChI Key: XQXPVVBIMDBYFF-LXQDYUSJSA-N
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Description

4-Hydroxyphenylacetic acid-d4 is a deuterium-labeled derivative of 4-Hydroxyphenylacetic acid. This compound is primarily used in scientific research as a stable isotope-labeled standard. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful for various analytical and research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyphenylacetic acid-d4 typically involves the deuteration of 4-Hydroxyphenylacetic acid. One common method is the reduction of 4-hydroxymandelic acid with elemental phosphorus and iodine . Another method involves the reaction of benzyl phenyl ether with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride, which is then reacted with an alkali metal cyanide to form 4-benzyloxyphenylacetonitrile. This intermediate is hydrolyzed in the presence of an acid catalyst to yield 4-Hydroxyphenylacetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyphenylacetic acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4-Hydroxyphenylacetic acid-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of 4-Hydroxyphenylacetic acid-d4 is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects by itself but is used to trace and quantify biochemical processes. In studies involving oxidative stress, it has been shown to induce the expression of Nrf2, a key regulator of antioxidant response .

Properties

Molecular Formula

C8H8O3

Molecular Weight

156.17 g/mol

IUPAC Name

2,2-dideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/i3D,4D,5D2

InChI Key

XQXPVVBIMDBYFF-LXQDYUSJSA-N

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])C([2H])([2H])C(=O)O

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)O

Origin of Product

United States

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